N-methylnorleucine tert-butyl ester
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Overview
Description
N-methylnorleucine tert-butyl ester: is a chemical compound with the molecular formula C11H23NO2 and a molecular weight of 201.31 g/mol . It is a derivative of norleucine, an amino acid, and is often used in organic synthesis and various research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Steglich Esterification: This method involves the reaction of N-methylnorleucine with tert-butanol in the presence of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. The reaction proceeds under mild conditions and is efficient for the formation of tert-butyl esters.
Boron Trifluoride Etherate Catalysis: Another method involves the use of boron trifluoride etherate adsorbed on anhydrous magnesium sulfate.
Industrial Production Methods: Industrial production methods for N-methylnorleucine tert-butyl ester typically involve large-scale application of the above synthetic routes, with optimizations for yield and purity. Flow microreactor systems have also been employed for the direct introduction of the tert-butoxycarbonyl group into various organic compounds .
Chemical Reactions Analysis
Types of Reactions:
Transesterification: N-methylnorleucine tert-butyl ester can undergo transesterification reactions, where the ester group is exchanged with another alcohol.
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, particularly with strong nucleophiles like amines.
Common Reagents and Conditions:
DCC and DMAP: Used in Steglich esterification for the formation of tert-butyl esters.
Boron Trifluoride Etherate: Used as a catalyst in the preparation of tert-butyl esters.
Major Products:
Tert-butyl esters: Formed through esterification reactions.
Amides: Formed through nucleophilic substitution reactions with amines.
Scientific Research Applications
Chemistry:
Organic Synthesis: N-methylnorleucine tert-butyl ester is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine:
Peptide Synthesis: The compound is used in the synthesis of peptides, where the tert-butyl ester serves as a protecting group for the carboxyl group.
Industry:
Mechanism of Action
The mechanism of action of N-methylnorleucine tert-butyl ester involves its role as a nucleophile in various organic reactions. The tert-butyl ester group can undergo nucleophilic acyl substitution reactions via a tetrahedral intermediate . This intermediate is crucial for the compound’s reactivity and its ability to form various products.
Comparison with Similar Compounds
- N-methylleucine tert-butyl ester
- N-methylisoleucine tert-butyl ester
- N-methylvaline tert-butyl ester
Uniqueness: N-methylnorleucine tert-butyl ester is unique due to its specific structure, which allows it to participate in a variety of reactions with high efficiency. Its use as a building block in organic synthesis and peptide synthesis makes it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C11H23NO2 |
---|---|
Molecular Weight |
201.31 g/mol |
IUPAC Name |
tert-butyl (2S)-2-(methylamino)hexanoate |
InChI |
InChI=1S/C11H23NO2/c1-6-7-8-9(12-5)10(13)14-11(2,3)4/h9,12H,6-8H2,1-5H3/t9-/m0/s1 |
InChI Key |
VWXZNQKAETVZCS-VIFPVBQESA-N |
Isomeric SMILES |
CCCC[C@@H](C(=O)OC(C)(C)C)NC |
Canonical SMILES |
CCCCC(C(=O)OC(C)(C)C)NC |
Origin of Product |
United States |
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